Antioxidant Activity: Coutaric Acid Exhibits Lowest LDL Oxidation Inhibition in Class
In a standardized human low-density lipoprotein (LDL) oxidation assay, p-coutaric acid exhibited the lowest antioxidant activity among the major hydroxycinnamoyltartaric acids. At a concentration of 5 μM, p-coutaric acid inhibited LDL oxidation to a significantly lesser degree compared to caftaric acid, which inhibited LDL oxidation by 86–97% [1]. Esterification to tartaric acid slightly enhanced the antioxidant activity of p-coumaric acid, but this did not elevate coutaric acid to the activity level of caftaric acid [1].
| Evidence Dimension | Inhibition of human LDL oxidation in vitro |
|---|---|
| Target Compound Data | Lowest antioxidant activity in class (ranked lowest among tested hydroxycinnamic acids) |
| Comparator Or Baseline | Caftaric acid (caffeoyltartaric acid) at 5 μM: 86–97% inhibition |
| Quantified Difference | Coutaric acid exhibits the lowest activity; caftaric acid is among the highest (86–97% inhibition) |
| Conditions | Human LDL oxidation assay in vitro; compounds tested at 5 μM concentration |
Why This Matters
Researchers requiring a hydroxycinnamoyltartaric acid with minimal antioxidant interference must select coutaric acid, while those seeking maximal antioxidant activity should choose caftaric acid.
- [1] Meyer, A. S., Donovan, J. L., Pearson, D. A., Waterhouse, A. L., & Frankel, E. N. (1998). Fruit Hydroxycinnamic Acids Inhibit Human Low-Density Lipoprotein Oxidation in Vitro. Journal of Agricultural and Food Chemistry, 46(5), 1783-1787. View Source
